molecular formula C6H13NO5 B12405621 Tricine-d8

Tricine-d8

Cat. No.: B12405621
M. Wt: 187.22 g/mol
InChI Key: SEQKRHFRPICQDD-SVYQBANQSA-N
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Description

Tricine-d8, also known as N-[tris(hydroxymethyl)methyl]glycine-d8, is a deuterium-labeled analog of Tricine. It is widely used in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and medicine. The incorporation of deuterium atoms into the Tricine molecule enhances its stability and allows for precise quantitation in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricine-d8 involves the deuteration of Tricine. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is carried out under controlled conditions to ensure complete deuteration and high purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the safety and efficiency of the reaction. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Tricine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield deuterated oxides, while reduction may produce deuterated alcohols or amines. Substitution reactions can result in a wide range of deuterated derivatives.

Scientific Research Applications

Tricine-d8 has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tricine-d8 is primarily related to its role as a buffer and stabilizing agent. The deuterium atoms in this compound provide enhanced stability and resistance to metabolic degradation. This makes it an ideal tracer in pharmacokinetic studies, allowing researchers to track the distribution and metabolism of drugs in the body. The molecular targets and pathways involved include interactions with enzymes and transport proteins that facilitate the movement and transformation of the compound within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its specific isotopic labeling, which provides unique advantages in analytical and research applications. The deuterium atoms enhance the stability and allow for precise quantitation, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C6H13NO5

Molecular Weight

187.22 g/mol

IUPAC Name

2,2-dideuterio-2-[[1,1,3,3-tetradeuterio-2-[dideuterio(hydroxy)methyl]-1,3-dihydroxypropan-2-yl]amino]acetic acid

InChI

InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2

InChI Key

SEQKRHFRPICQDD-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O

Canonical SMILES

C(C(=O)O)NC(CO)(CO)CO

Origin of Product

United States

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